(5-Bromopyrimidin-2-yl)methanol
Overview
Description
(5-Bromopyrimidin-2-yl)methanol is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and features a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyrimidine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Bromopyrimidines, in general, are known to interact with various biological targets due to their structural similarity to natural pyrimidines .
Mode of Action
Bromopyrimidines are known to undergo rapid nucleophilic displacement reactions with nucleophiles under certain conditions . This property could potentially allow (5-Bromopyrimidin-2-yl)methanol to interact with its targets and induce changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Bromopyrimidin-2-yl)methanol can be synthesized through various methods. One common approach involves the reduction of methyl 5-bromopyrimidine-2-carboxylate using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature . Another method includes the reaction of 5-bromopyrimidine with formaldehyde in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction or substitution reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: (5-Bromopyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (5-bromopyrimidin-2-yl)methanal.
Reduction: The compound can be reduced to (5-bromopyrimidin-2-yl)methane.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) in methanol are used for nucleophilic substitution reactions.
Major Products:
Oxidation: (5-Bromopyrimidin-2-yl)methanal.
Reduction: (5-Bromopyrimidin-2-yl)methane.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromopyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of pyrimidine.
(4,6-Dimethylpyrimidin-2-yl)methanol: Features additional methyl groups at the 4 and 6 positions.
(5-Chloro-2-(hydroxymethyl)pyrimidine): Contains a chlorine atom instead of bromine.
Uniqueness: (5-Bromopyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the hydroxymethyl group at the 2-position makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVXSBXNUJBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608669 | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22433-12-1 | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromopyrimidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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